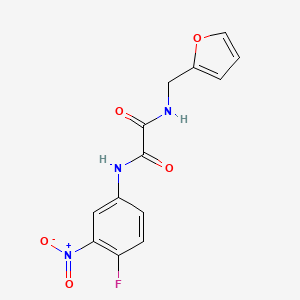![molecular formula C7H9ClF2N2O B2847997 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole CAS No. 1856020-73-9](/img/structure/B2847997.png)
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole, also known as DFEPM, is a chemical compound that has been the subject of extensive scientific research. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. DFEPM has been studied for its potential use in various fields, such as medicine, agriculture, and material science.
作用机制
The mechanism of action of 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression. In neurons, this compound has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In insects, this compound has been shown to disrupt the function of the nervous system, leading to paralysis and death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target system. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes. In neurons, this compound has been shown to protect against oxidative stress, inflammation, and excitotoxicity. In insects, this compound has been shown to cause paralysis, inhibition of feeding, and death.
实验室实验的优点和局限性
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole has several advantages for lab experiments, such as its high potency, selectivity, and stability. However, it also has some limitations, such as its low solubility, toxicity, and potential for off-target effects. Therefore, careful consideration should be given to the experimental design and the choice of controls when using this compound in lab experiments.
未来方向
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole has great potential for future research in various fields, such as drug development, agriculture, and material science. Some possible future directions for research include:
1. Further optimization of the synthesis method to improve the yield and purity of the final product.
2. Investigation of the structure-activity relationship of this compound to identify more potent and selective analogs.
3. Evaluation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
4. Development of this compound-based formulations for insect control and crop protection.
5. Investigation of the potential use of this compound in other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential use in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop it into a useful tool for scientific research and practical applications.
合成方法
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-methyl-1H-pyrazole with difluoroethoxy methanol in the presence of a catalyst. The resulting product is purified using various techniques, such as column chromatography and recrystallization. The yield and purity of the final product depend on the reaction conditions and the quality of the starting materials.
科学研究应用
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole has been studied for its potential use in various fields, such as cancer treatment, neuroprotection, and insect control. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection research, this compound has been shown to protect neurons from oxidative stress and inflammation. In insect control research, this compound has been shown to have insecticidal activity against various pests, such as mosquitoes and aphids.
属性
IUPAC Name |
4-chloro-3-(2,2-difluoroethoxymethyl)-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF2N2O/c1-12-2-5(8)6(11-12)3-13-4-7(9)10/h2,7H,3-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGAYSPBFVCRIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)COCC(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-6-amine;hydrochloride](/img/structure/B2847924.png)
![N-{4-[(adamantan-1-yl)methyl]-1,3-thiazol-2-yl}-2-(cyclohexylformamido)acetamide](/img/structure/B2847925.png)
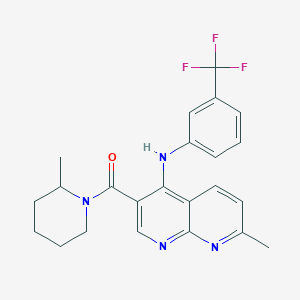

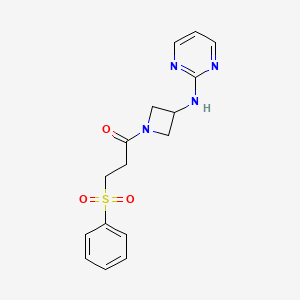
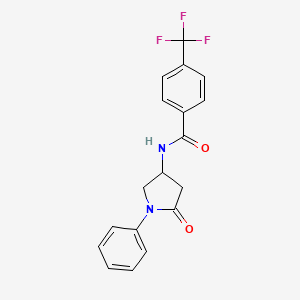
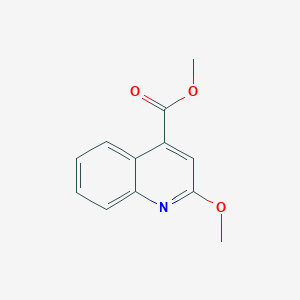
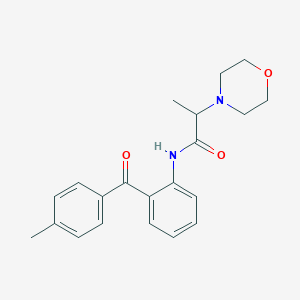
![N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2847935.png)

